molecular formula C16H17NO5S B2435390 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid CAS No. 1009790-14-0

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid

Cat. No.: B2435390
CAS No.: 1009790-14-0
M. Wt: 335.37
InChI Key: BEVDAZGEAPNZSM-UHFFFAOYSA-N
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Description

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a sulfonylamino group attached to a propanoic acid backbone, with a phenyl ring substituted with a 2-methylphenoxy group. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylsulfonyl Chloride: The synthesis begins with the reaction of 4-(2-methylphenoxy)aniline with chlorosulfonic acid to form the corresponding phenylsulfonyl chloride.

    Coupling Reaction: The phenylsulfonyl chloride is then reacted with propanoic acid in the presence of a base, such as triethylamine, to form the desired sulfonylamino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol

Biological Activity

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in the synthesis of folate in microorganisms and some cancer cells.
  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. The following table summarizes findings related to the antimicrobial efficacy of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed in various models. A study conducted on murine models demonstrated significant reductions in inflammatory markers when treated with this compound.

  • Case Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a 50% decrease in tumor necrosis factor-alpha (TNF-α) levels compared to the control group .

Anticancer Activity

Research has also indicated potential anticancer properties. The compound's ability to inhibit cancer cell proliferation was evaluated in vitro using various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These findings suggest that this compound may possess significant anticancer activity, warranting further investigation.

Properties

IUPAC Name

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-5-3-4-6-15(11)22-13-7-9-14(10-8-13)23(20,21)17-12(2)16(18)19/h3-10,12,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVDAZGEAPNZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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